(+)-Norgestrel

Description

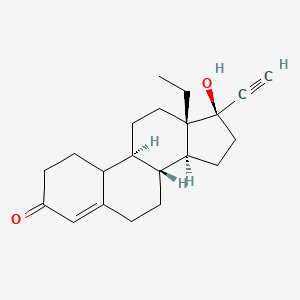

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Norgestrel (and more specifically the active stereoisomer levonorgestrel) binds to the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like levonorgestrel will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. Loss of the LH surge inhibits ovulation and thereby prevents pregnancy. Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation). Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/ Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/ There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor. |

|---|---|

CAS No. |

6533-00-2 |

Molecular Formula |

C21H28O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1/i5D2,6D2,13D,16D |

InChI Key |

WWYNJERNGUHSAO-PHHWYCLISA-N |

impurities |

Reported impurities include: 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20- yn-3beta,4alpha,17-triol, 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20-yn-3alpha,4alpha,17- triol 13-ethyl-18,19-dinor-17alpha-pregn-4-en-20-yn-17-ol, 13-ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol, 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,8(14)- dien-20-yn-3-one and 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one. |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Appearance |

Solid powder |

boiling_point |

459.1 |

Color/Form |

Crystals from methanol Crystals from diethyl ether-hexane |

melting_point |

205-207 °C |

Other CAS No. |

6533-00-2 797-63-7 |

physical_description |

Solid |

Pictograms |

Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

In water, 1.73 mg/L, temp not stated. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)- Capronor Cerazet D Norgestrel D-Norgestrel duofem l Norgestrel l-Norgestrel Levonorgestrel Microlut Microval Mirena Norgeston NorLevo Norplant Norplant 2 Norplant-2 Norplant2 Plan B Vikela |

vapor_pressure |

1.0X10-9 mm Hg at 25 °C (est) 3.92X10-10 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis and Synthetic Evolution of (+)-Norgestrel: A Technical Guide

An in-depth exploration of the discovery and chemical synthesis pathways of the potent progestogen, (+)-Norgestrel, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, the biologically active enantiomer of norgestrel, represents a cornerstone in the development of hormonal contraceptives. Its discovery in 1963 by Hughes and colleagues at Wyeth marked a significant milestone, leading to the first progestogen to be manufactured via total chemical synthesis.[1] This guide provides a comprehensive overview of the historical context of its discovery, followed by a detailed examination of the seminal Torgov synthesis for the racemic mixture and subsequent industrial methods for producing the enantiomerically pure this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are presented to provide a thorough technical resource for professionals in the field.

Discovery and Significance

Racemic norgestrel (dl-norgestrel) was first synthesized in 1963 by a team led by G.A. Hughes at Wyeth Laboratories.[1] Their work, building upon the structural modification of norethisterone, resulted in a novel 13-ethyl-gonane steroid. Subsequent research licensed to Schering AG led to the separation of the two enantiomers and the identification of the levorotatory isomer, (-)-norgestrel or levonorgestrel (this compound), as the sole biologically active component.[1] This discovery was pivotal, as it paved the way for the development of more potent and selective progestational agents for use in oral contraceptives.

Synthesis Pathways of Norgestrel

The total synthesis of norgestrel has been a subject of extensive research, with the Torgov synthesis being a landmark achievement in steroid chemistry. More recent industrial approaches have often utilized alternative starting materials like methoxydienone. This section details these key pathways.

The Torgov Synthesis of Racemic Norgestrel

The Torgov synthesis, first reported in the early 1960s, provides a convergent and efficient route to the gonane steroid skeleton. The key steps, as detailed by Herchel Smith and colleagues in their 1964 publication in the Journal of the Chemical Society, are outlined below.

Experimental Protocol: Torgov Synthesis of (±)-13-Ethyl-gon-4-ene-3,17-dione

A crucial intermediate in the synthesis of racemic norgestrel is (±)-13-ethyl-gon-4-ene-3,17-dione. The following protocol is adapted from the foundational work in the field.

-

Step 1: Condensation of 6-methoxy-α-tetralone with vinylmagnesium bromide. 6-methoxy-α-tetralone is reacted with vinylmagnesium bromide to produce 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol.

-

Step 2: Condensation with 2-ethyl-1,3-cyclopentanedione. The resulting vinyl carbinol is condensed with 2-ethyl-1,3-cyclopentanedione in the presence of a weak base to yield the secosteroid, 8,14-seco-13-ethyl-gona-1,3,5(10),9(11)-tetraene-3,17-dione.

-

Step 3: Cyclization to the gonane skeleton. The secosteroid is then cyclized using a strong acid catalyst to afford (±)-13-ethyl-3-methoxy-gona-1,3,5(10),8,14-pentaen-17-one.

-

Step 4: Birch Reduction. The aromatic A-ring is reduced using a Birch reduction (lithium in liquid ammonia) to yield (±)-13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.

-

Step 5: Hydrolysis. Acidic hydrolysis of the enol ether furnishes the desired (±)-13-ethyl-gon-4-ene-3,17-dione.

Further functional group manipulations, including selective reduction of the C17 ketone and subsequent ethynylation, are then carried out to complete the synthesis of racemic norgestrel.

Quantitative Data: Torgov Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Vinylation | 6-methoxy-α-tetralone, vinylmagnesium bromide, THF | Not specified |

| 2 | Condensation | 2-ethyl-1,3-cyclopentanedione, Triton B, xylene | Not specified |

| 3 | Cyclization | p-Toluenesulfonic acid, benzene | Not specified |

| 4 | Reduction | Lithium, liquid ammonia, ethanol | Not specified |

| 5 | Hydrolysis | Hydrochloric acid, acetone | Not specified |

Industrial Synthesis from Methoxydienone

A common industrial route to levonorgestrel involves the ethynylation and subsequent hydrolysis of 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one (methoxydienone). This pathway offers a more direct approach from a readily available steroid intermediate.

Experimental Protocol: Synthesis of this compound from Methoxydienone Intermediate

The following protocol is a composite of information from various patents.

-

Step 1: Ethynylation of Methoxydienone. Methoxydienone is reacted with an acetylide source, such as lithium acetylide-ethylenediamine complex or by bubbling acetylene gas through a solution containing a strong base like potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF). This reaction introduces the C17α-ethynyl group to yield the dienol ether intermediate, 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.

-

Step 2: Hydrolysis of the Dienol Ether. The dienol ether is then hydrolyzed using an acid in an aprotic solvent. For example, a solution of the dienol ether in THF is treated with a sulfuric acid solution and heated. This step converts the enol ether in the A-ring to the α,β-unsaturated ketone characteristic of norgestrel.

Quantitative Data: Methoxydienone Route

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Methoxydienone | Lithium acetylide, THF, -10°C to 0°C, 3-6 hours | Dienol ether | Not specified |

| 2 | Dienol ether | 20% v/v H₂SO₄, THF, 65-68°C, 1-2 hours | This compound | 84.6 |

Logical Relationship of the Methoxydienone Synthesis Pathway

Caption: Synthesis of this compound from Methoxydienone.

Chiral Resolution of Racemic Norgestrel

The production of the biologically active this compound from the racemic mixture obtained through total synthesis is a critical step. While chromatographic methods on chiral stationary phases are effective for analytical separation, industrial-scale resolution typically relies on fractional crystallization of diastereomeric salts.

Experimental Protocol: Chiral Resolution via Fractional Crystallization

A common strategy involves the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated by their differing solubilities.

-

Step 1: Formation of Diastereomeric Adducts. Racemic norgestrel is reacted with an enantiomerically pure chiral resolving agent. While specific industrial resolving agents for norgestrel are often proprietary, the principle involves forming a covalent or ionic bond to create a pair of diastereomers.

-

Step 2: Fractional Crystallization. The mixture of diastereomers is dissolved in a suitable solvent system, and the solution is allowed to cool or evaporate slowly. One diastereomer will preferentially crystallize out of the solution due to its lower solubility.

-

Step 3: Isolation and Liberation of the Enantiomer. The crystallized diastereomer is isolated by filtration. The chiral auxiliary is then cleaved chemically to yield the enantiomerically pure this compound. The other diastereomer remaining in the mother liquor can also be processed to recover the (-)-norgestrel, which can potentially be racemized and recycled.

Quantitative Data: Chiral Resolution

| Step | Process | Key Parameters | Outcome |

| 1 | Diastereomer Formation | Racemic Norgestrel, Chiral Resolving Agent, Solvent | Mixture of Diastereomers |

| 2 | Fractional Crystallization | Solvent System, Temperature Gradient | Crystalline Diastereomer of this compound |

| 3 | Liberation | Chemical Cleavage | Enantiomerically Pure this compound |

Note: Specific quantitative data such as yields and enantiomeric excess for industrial chiral resolution processes are highly dependent on the proprietary methods used by manufacturers and are not publicly available in detail.

Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of racemic norgestrel.

Conclusion

The discovery and synthesis of this compound have had a profound impact on reproductive health, providing a safe and effective component of hormonal contraceptives. The elegant total synthesis developed by Torgov and the subsequent refinements for industrial production highlight the ingenuity of synthetic organic chemistry. Understanding these pathways, from the initial discovery to the detailed experimental protocols and methods for achieving enantiomeric purity, is essential for researchers and professionals in the ongoing development of steroid-based therapeutics. This guide provides a foundational technical overview to support these endeavors.

References

Stereospecific Synthesis of Dextronorgestrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextronorgestrel, the biologically inactive enantiomer of the potent progestin levonorgestrel, is a crucial reference standard in the pharmaceutical industry for ensuring the stereochemical purity of levonorgestrel-containing contraceptives. While the total synthesis of racemic norgestrel is well-established, the stereospecific synthesis of dextronorgestrel presents a distinct challenge, requiring precise control over the stereochemistry of multiple chiral centers. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of dextronorgestrel, focusing on the key asymmetric steps and subsequent transformations. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in steroid chemistry and drug manufacturing.

Introduction

Norgestrel, a second-generation progestin, was the first of its kind to be produced via total chemical synthesis. It is a racemic mixture of two enantiomers: levonorgestrel and dextronorgestrel. The progestational activity of the mixture resides almost entirely in levonorgestrel, the levorotatory isomer. Dextronorgestrel, the dextrorotatory isomer, is considered biologically inactive.[1] The stereospecific synthesis of dextronorgestrel is of significant interest for several reasons, including its use as an analytical standard and for detailed pharmacological studies to confirm its lack of biological activity.

The core of the stereospecific synthesis of dextronorgestrel lies in the asymmetric construction of the gonane steroid nucleus. This is typically achieved through one of two main strategies:

-

Asymmetric Synthesis: Employing a chiral auxiliary or catalyst to induce the formation of the desired stereoisomer from an achiral starting material.

-

Chiral Resolution: Synthesizing a racemic intermediate and then separating the enantiomers using a resolving agent.

This guide will focus on a key strategy for the asymmetric synthesis of dextronorgestrel, which involves an enantioselective cyclization to form a key chiral intermediate.

Overall Synthetic Pathway

The stereospecific synthesis of dextronorgestrel can be conceptually divided into two main stages:

-

Asymmetric construction of the tetracyclic steroid core: This stage establishes the crucial stereochemistry of the C/D ring system, leading to the formation of the key intermediate, (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one.

-

Functional group transformations: This stage involves the modification of the A-ring and the introduction of the 17α-ethynyl group to yield the final dextronorgestrel molecule.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for dextronorgestrel.

Asymmetric Synthesis of the Key Chiral Intermediate

A pivotal step in the stereospecific synthesis of dextronorgestrel is the asymmetric cyclization to form the optically active tetracyclic intermediate, (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one. This approach, pioneered by researchers at Schering AG, notably Wiechert and colleagues, is a modification of the Smith-Torgov synthesis.[2]

Reaction Scheme

The asymmetric induction is achieved by using a chiral amine, such as L-proline, to catalyze the intramolecular aldol condensation of a tricyclic diketone precursor.

Figure 2: Asymmetric cyclization to form the key chiral intermediate.

Experimental Protocol

Synthesis of (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one

-

Reactants:

-

Tricyclic diketone precursor (prepared from 6-methoxy-α-tetralone and 2-ethyl-1,3-cyclopentanedione)

-

L-proline

-

Solvent (e.g., Dimethylformamide - DMF)

-

-

Procedure:

-

The tricyclic diketone precursor is dissolved in an appropriate solvent, such as DMF.

-

A catalytic amount of L-proline is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to effect the asymmetric cyclization.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the optically active (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Tricyclic diketone precursor | [2] |

| Catalyst | L-proline | [2] |

| Enantiomeric Excess (e.e.) | High (specific values depend on reaction conditions) | [2] |

| Yield | Moderate to good (specific values depend on reaction conditions) | [2] |

Conversion to Dextronorgestrel

Once the key chiral intermediate is obtained, a series of functional group transformations are carried out to arrive at dextronorgestrel. These steps are analogous to those used in the synthesis of racemic norgestrel.

Birch Reduction and Hydrolysis

The enol ether in the A-ring of the key intermediate is converted to a β-unsaturated ketone via a Birch reduction followed by acidic hydrolysis.

Figure 3: Conversion of the key intermediate to the enone.

Experimental Protocol:

-

Reactants:

-

(+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one

-

Lithium metal

-

Liquid ammonia

-

tert-Butanol

-

Aqueous acid (e.g., HCl)

-

-

Procedure:

-

A solution of the starting material in a suitable solvent (e.g., THF, diethyl ether) and tert-butanol is added to a flask containing liquid ammonia at low temperature (-78 °C).

-

Lithium metal is added portion-wise until a persistent blue color is observed.

-

The reaction is stirred for a period, and then quenched by the addition of a proton source (e.g., ammonium chloride).

-

The ammonia is allowed to evaporate, and the residue is treated with aqueous acid to effect hydrolysis of the intermediate enol ether.

-

The product is extracted, washed, dried, and purified.

-

Quantitative Data:

| Parameter | Value |

| Yield | Typically high ( >90%) |

| Stereochemistry | Retention of stereochemistry at all centers |

Ethynylation

The 17-keto group is converted to a 17α-ethynyl-17β-hydroxy group by reaction with an acetylide anion.

Experimental Protocol:

-

Reactants:

-

(+)-13-Ethylgona-4-en-3,17-dione

-

Potassium acetylide (or other acetylide source)

-

Solvent (e.g., liquid ammonia, THF)

-

-

Procedure:

-

The diketone is dissolved in a suitable solvent and treated with a solution of potassium acetylide in liquid ammonia or another suitable solvent.

-

The reaction is stirred at low temperature until the starting material is consumed.

-

The reaction is quenched, and the product is worked up by extraction.

-

Purification by chromatography or recrystallization yields dextronorgestrel.

-

Quantitative Data:

| Parameter | Value |

| Yield | Good to excellent |

| Stereoselectivity | The attack of the acetylide anion occurs from the less hindered α-face. |

Conclusion

The stereospecific synthesis of dextronorgestrel is a challenging yet well-documented process in steroid chemistry. The key to the synthesis is the establishment of the correct stereochemistry early in the synthetic sequence, typically through an asymmetric intramolecular aldol condensation catalyzed by a chiral amine. Subsequent, well-established transformations of the steroid nucleus provide the final product. The methodologies outlined in this guide provide a robust framework for the laboratory-scale synthesis and further process development of dextronorgestrel, a critical component in the quality control of modern contraceptives.

References

Molecular Targets of (+)-Norgestrel Beyond Progesterone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel, the biologically active enantiomer of norgestrel, commonly known as levonorgestrel, is a synthetic progestin widely utilized in hormonal contraceptives. While its primary mechanism of action is mediated through high-affinity binding to the progesterone receptor (PR), levonorgestrel exhibits a broader pharmacological profile by interacting with other steroid hormone receptors and binding proteins. These off-target interactions are crucial for understanding its complete physiological and potential side-effect profile. This technical guide provides a comprehensive overview of the molecular targets of levonorgestrel beyond the progesterone receptor, with a focus on the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and sex hormone-binding globulin (SHBG).

Quantitative Data Presentation

The binding affinity of levonorgestrel to various steroid receptors has been quantified in numerous studies. The following tables summarize the relative binding affinities (RBAs) and other quantitative measures of these interactions.

Table 1: Relative Binding Affinity of Levonorgestrel for Nuclear Receptors

| Receptor | Ligand for Comparison | Relative Binding Affinity (%) | Reference |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 58 | [1] |

| Glucocorticoid Receptor (GR) | Dexamethasone | 7.5 | [1] |

| Mineralocorticoid Receptor (MR) | Aldosterone | 17 | [1] |

| Estrogen Receptor (ER) | Estradiol | < 0.02 | [1] |

Table 2: Binding of Levonorgestrel to Serum Proteins

| Protein | Binding Characteristics | Reference |

| Sex Hormone-Binding Globulin (SHBG) | High affinity, displaces endogenous androgens | [2][3] |

| Albumin | Lower affinity binding | [4] |

| Corticosteroid-Binding Globulin (CBG) | No measurable affinity | [5] |

Off-Target Molecular Interactions and Signaling Pathways

Androgen Receptor (AR)

Levonorgestrel is a known agonist of the androgen receptor, which mediates its androgenic effects.[6] This interaction can lead to the regulation of androgen-responsive genes.

Signaling Pathway:

Upon binding to levonorgestrel, the androgen receptor translocates to the nucleus, where it binds to Androgen Response Elements (AREs) in the promoter regions of target genes, modulating their transcription.[7] This can influence various physiological processes, including cell proliferation in certain tissues. For example, in breast epithelial cells, levonorgestrel-induced proliferation has been shown to be dependent on AR signaling and is associated with the upregulation of genes like the Kallikrein-related peptidase 3 (KLK3), also known as prostate-specific antigen (PSA).[7][8]

Glucocorticoid Receptor (GR)

Levonorgestrel exhibits partial agonist activity at the glucocorticoid receptor.[9] This interaction can lead to the transactivation of GR-responsive genes and may contribute to some of the metabolic side effects observed with levonorgestrel use.

Signaling Pathway:

Similar to the AR pathway, levonorgestrel binding to the GR induces its translocation to the nucleus. The complex then binds to Glucocorticoid Response Elements (GREs) on the DNA, influencing the transcription of target genes.[10] In the context of triple-negative breast cancer cells, which lack PR and ER, levonorgestrel has been shown to potentially exert its effects through the GR, leading to increased cell proliferation.[9][11]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Sex hormone binding globulin and free levonorgestrel index in the first week after insertion of Norplant implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levonorgestrel effects on serum androgens, sex hormone-binding globulin levels, hair shaft diameter, and sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the levonorgestrel intrauterine system in effective contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contraceptive progestins with androgenic properties stimulate breast epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levonorgestrel-induced modulation of triple negative breast cancer proliferation via glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacodynamics of (+)-Norgestrel Versus Levonorgestrel: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel is a synthetic progestin that has been widely used in hormonal contraceptives for decades. It is a racemic mixture, meaning it is composed of two stereoisomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel ((-)-norgestrel). While chemically similar, these two isomers exhibit profoundly different biological activities. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound and levonorgestrel, with a focus on their interactions with steroid hormone receptors, the subsequent signaling pathways, and the experimental methodologies used to characterize these interactions. The biological activity of norgestrel resides in the levo enantiomer, levonorgestrel, whereas the dextro isomer is inactive[1][2]. Consequently, norgestrel is hormonally identical to levonorgestrel but is half as potent by weight[1].

Receptor Binding Affinity and Potency

The primary mechanism of action for progestins is through their interaction with the progesterone receptor (PR). Additionally, many synthetic progestins exhibit cross-reactivity with other steroid receptors, notably the androgen receptor (AR), which contributes to their side-effect profile.

Quantitative Binding Affinity Data

The binding affinities of levonorgestrel and this compound for the progesterone and androgen receptors have been determined through competitive binding assays. The data consistently demonstrates that levonorgestrel is a potent ligand for both the PR and AR, while this compound is largely inactive.

| Compound | Receptor | Species/Tissue | Binding Affinity Metric | Value | Reference Compound |

| Levonorgestrel | Progesterone Receptor (PR) | Rabbit Uterus | RBA | 125% | Progesterone |

| Progesterone Receptor (PR) | Human Uterus | RBA | 143% | Progesterone | |

| Progesterone Receptor (PR) | Recombinant Human | RBA | 125% | Progesterone | |

| Androgen Receptor (AR) | Rat Prostate | RBA | 58% | Dihydrotestosterone (DHT) | |

| Androgen Receptor (AR) | Human (COS-1 cells) | Ki | ~1-10 nM | - | |

| This compound | Progesterone Receptor (PR) | Rabbit Uterus | RBA | 1.2% | Progesterone |

| Progesterone Receptor (PR) | Human Uterus | RBA | 3.2% | Progesterone | |

| Progesterone Receptor (PR) | Recombinant Human | RBA | 9% | Progesterone | |

| Androgen Receptor (AR) | - | - | Inactive | - |

RBA: Relative Binding Affinity; Ki: Inhibition Constant. Note: The exact Ki value for levonorgestrel at the AR can vary between studies, but it is consistently in the low nanomolar range, indicating high affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of progestins like levonorgestrel.

Progesterone Receptor Competitive Binding Assay (Rabbit Uterus Cytosol)

This protocol is a composite based on established methodologies for steroid receptor binding assays.

Objective: To determine the relative binding affinity of test compounds for the progesterone receptor.

Materials:

-

Immature female rabbits (estrogen-primed)

-

[³H]-Progesterone (radioligand)

-

Unlabeled progesterone (for standard curve and non-specific binding)

-

Test compounds (this compound, levonorgestrel)

-

Tris-HCl buffer (pH 7.4) containing EDTA and dithiothreitol (DTT)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail

-

Homogenizer, refrigerated centrifuge, ultracentrifuge, scintillation counter

Workflow Diagram:

Caption: Workflow for Progesterone Receptor Competitive Binding Assay.

Procedure:

-

Cytosol Preparation:

-

Uteri from estrogen-primed immature rabbits are excised, trimmed of fat, and homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (the supernatant).

-

-

Competitive Binding Assay:

-

Aliquots of the cytosol are incubated with a fixed concentration of [³H]-progesterone and varying concentrations of the test compound (e.g., levonorgestrel, this compound) or unlabeled progesterone (for the standard curve).

-

Tubes containing only [³H]-progesterone and cytosol serve as the total binding control.

-

Tubes containing [³H]-progesterone, cytosol, and a high concentration of unlabeled progesterone are used to determine non-specific binding.

-

Incubation is carried out at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Following incubation, an ice-cold suspension of dextran-coated charcoal (DCC) is added to each tube.

-

The tubes are vortexed and incubated on ice for 15 minutes. The charcoal adsorbs the free (unbound) radioligand.

-

The tubes are then centrifuged at 1,000 x g for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification:

-

The supernatant, containing the protein-bound [³H]-progesterone, is decanted into scintillation vials.

-

Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding inhibited by the test compound is plotted against the logarithm of the test compound concentration.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Relative Binding Affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

-

Androgen Receptor Competitive Binding Assay (Rat Ventral Prostate Cytosol)

Objective: To determine the relative binding affinity of test compounds for the androgen receptor.

Materials:

-

Male Sprague-Dawley rats (castrated)

-

[³H]-R1881 (methyltrienolone, a synthetic androgen)

-

Unlabeled R1881

-

Test compounds

-

TEDG buffer (Tris, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Ethanol

-

Scintillation cocktail and counter

Workflow Diagram:

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Procedure:

-

Cytosol Preparation:

-

Ventral prostates are collected from rats 24 hours after castration.

-

The tissue is homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at 30,000 x g for 30 minutes at 4°C.

-

The resulting supernatant is the cytosol containing the androgen receptors.

-

-

Competitive Binding Assay:

-

Aliquots of the cytosol are incubated with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or unlabeled R1881.

-

Incubation is carried out at 4°C overnight (16-20 hours).

-

-

Separation of Bound and Free Ligand:

-

An ice-cold slurry of hydroxyapatite (HAP) is added to each tube. HAP binds the receptor-ligand complex.

-

The tubes are incubated on ice with intermittent vortexing.

-

The HAP is pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded.

-

The HAP pellet is washed multiple times with buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The bound [³H]-R1881 is eluted from the HAP pellet using ethanol.

-

The ethanol eluate is transferred to scintillation vials, scintillation cocktail is added, and radioactivity is measured.

-

-

Data Analysis:

-

Data analysis is performed as described for the progesterone receptor binding assay to determine the IC50 and RBA.

-

Signaling Pathways

Upon binding to their respective receptors, levonorgestrel initiates a cascade of intracellular events that ultimately lead to changes in gene expression.

Progesterone Receptor Signaling

The classical progesterone receptor is a nuclear receptor that acts as a ligand-activated transcription factor.

Caption: Classical Progesterone Receptor Signaling Pathway.

Description of Pathway:

-

Ligand Binding: Levonorgestrel, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR) located in the cytoplasm. The PR is part of a complex with heat shock proteins (HSPs) that keep it in an inactive state.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of the HSPs. The activated PRs then form homodimers.

-

Nuclear Translocation: The activated PR dimer translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of these genes, leading to the physiological effects of levonorgestrel, such as the suppression of gonadotropin-releasing hormone (GnRH) and subsequent inhibition of ovulation[1][3][4].

Androgen Receptor Signaling

Similar to the PR, the androgen receptor is a nuclear receptor that functions as a ligand-activated transcription factor.

Caption: Classical Androgen Receptor Signaling Pathway.

Description of Pathway: The androgenic activity of levonorgestrel follows a similar pathway to its progestogenic action, but through the androgen receptor (AR).

-

Ligand Binding: Levonorgestrel binds to the AR in the cytoplasm, which is also complexed with HSPs.

-

Conformational Change and Dimerization: This binding leads to HSP dissociation and AR homodimerization.

-

Nuclear Translocation: The activated AR dimer moves into the nucleus.

-

DNA Binding and Gene Transcription: The AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-responsive genes. This can lead to androgenic side effects such as acne and hirsutism.

In Vivo Pharmacodynamic Assays

Ovulation Inhibition Assay (Rat)

Objective: To assess the in vivo progestational potency of a compound by its ability to inhibit ovulation.

Procedure:

-

Mature female rats with regular estrous cycles are used.

-

The stage of the estrous cycle is determined by daily vaginal smears.

-

The test compound (levonorgestrel) is administered orally or subcutaneously on the day of proestrus.

-

The following day (estrus), the rats are sacrificed, and the oviducts are examined for the presence of ova.

-

The dose of the compound that inhibits ovulation in 50% of the animals (ED50) is determined.

-

Studies have shown that levonorgestrel can inhibit ovulation in rats when administered on the day of proestrus.

Endometrial Transformation Assay (McPhail/Clauberg Test)

Objective: To determine the progestational activity of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.

Procedure:

-

Immature female rabbits are ovariectomized and primed with estrogen for several days to induce endometrial proliferation.

-

Following estrogen priming, the test compound is administered for a set number of days.

-

The animals are then sacrificed, and uterine sections are prepared for histological examination.

-

The degree of endometrial transformation (glandular development and secretion) is scored (e.g., McPhail scale).

-

The potency of the test compound is compared to that of a standard progestin like progesterone.

Conclusion

The pharmacodynamic profile of norgestrel is exclusively attributed to its levorotatory isomer, levonorgestrel. This compound is biologically inert. Levonorgestrel is a potent agonist of the progesterone receptor, which is the primary mechanism for its contraceptive efficacy through the inhibition of ovulation. However, it also possesses significant affinity for the androgen receptor, leading to potential androgenic side effects. The in-depth understanding of the receptor binding kinetics, signaling pathways, and in vivo effects, as detailed in this guide, is crucial for the development of new and more selective progestins with improved therapeutic profiles. The experimental protocols provided herein serve as a foundational reference for the continued research and development in the field of hormonal contraception and therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of cytosol and nuclear progesterone receptors in rabbit uterus by estrogen, antiestrogen and progesterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect on ovarian activity and ovulation inhibition of different oral dosages of levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Bioactivity of (+)-Norgestrel Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel, a synthetic progestin, is a racemic mixture of two enantiomers: levonorgestrel (l-norgestrel) and dextronorgestrel (d-norgestrel). The biological activity of norgestrel is almost exclusively attributed to levonorgestrel, which is a potent agonist of the progesterone receptor (PR) and also exhibits significant androgenic activity through its interaction with the androgen receptor (AR).[1][2] Dextronorgestrel is largely considered biologically inactive.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity of the (+)-norgestrel enantiomers, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate.

Data Presentation: Receptor Binding and Functional Activity

The in vitro bioactivity of levonorgestrel is characterized by its high affinity for both the progesterone and androgen receptors. The following tables summarize the quantitative data on the relative binding affinities (RBA) and functional activities of norgestrel enantiomers and related progestins.

Table 1: Relative Binding Affinity (RBA) of Levonorgestrel and Related Progestins for Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| Levonorgestrel | 323%[3] | 58%[3] | < 0.02%[3] | 7.5%[3] | 17%[3] |

| ~5 times that of Progesterone[4] | 0.118 to 0.220 times that of DHT[4] | ||||

| Norgestimate | Similar to Progesterone[4] | 0.003 to 0.025 times that of DHT[4] | |||

| 3-keto-desogestrel | ~9 times that of Progesterone[4] | 0.118 to 0.220 times that of DHT[4] | |||

| Gestodene | ~9 times that of Progesterone[4] | 0.118 to 0.220 times that of DHT[4] | |||

| Norethisterone | Data not consistently reported | Data not consistently reported | |||

| Progesterone | 100% (Reference) | ||||

| Dihydrotestosterone (DHT) | 100% (Reference) |

Note: RBA values are often determined relative to a reference compound (e.g., Progesterone for PR, DHT for AR) and can vary depending on the experimental conditions and tissue/cell source.

Table 2: In Vitro Functional Activity of Levonorgestrel

| Assay Type | Cell Line | Target | Activity | Observations |

| Transactivation Assay | MDA-MB 231 breast cancer cells | Androgen Receptor | Weak androgenic activity | Norgestimate and its metabolite norelgestromin also showed weak androgen-like properties.[5] |

| Proliferation Assay | MCF-7 breast cancer cells | Progesterone Receptor Membrane Component-1 (PGRMC1) | Stimulates proliferation | This action is independent of classical progesterone receptors.[6] |

| Yeast-based Bioassay | Yeast | Androgen Receptor | Significant intrinsic androgenicity | 17α-ethynylated derivatives of 19-nortestosterone, like norgestrel, show high androgenic potential.[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro bioactivity studies. The following sections outline the general protocols for key experiments cited in the literature.

Receptor Binding Assays

Objective: To determine the relative affinity of a test compound for a specific steroid receptor compared to its natural ligand or a high-affinity synthetic ligand.

General Protocol:

-

Preparation of Receptor Source:

-

Competitive Binding:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]DHT or [³H]R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., levonorgestrel).

-

-

Separation of Bound and Unbound Ligand:

-

After incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the unbound steroid, followed by centrifugation.

-

-

Quantification:

-

The radioactivity in the supernatant, representing the bound radioligand, is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

-

In Vitro Transactivation Assays

Objective: To measure the ability of a compound to activate a steroid receptor and induce the transcription of a reporter gene.

General Protocol:

-

Cell Culture and Transfection:

-

A suitable cell line that is responsive to the steroid of interest (e.g., MDA-MB 231 for androgenic activity) is cultured.[5]

-

The cells are co-transfected with two plasmids:

-

-

Hormone Treatment:

-

After transfection, the cells are treated with various concentrations of the test compound (e.g., norgestimate, norelgestromin) or a reference agonist (e.g., testosterone acetate, 5α-dihydrotestosterone).[5]

-

-

Reporter Gene Assay:

-

Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

-

-

Data Analysis:

-

The reporter gene activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). The results are expressed as fold induction over the vehicle-treated control.

-

Signaling Pathways and Molecular Mechanisms

Levonorgestrel exerts its biological effects through multiple signaling pathways, both genomic and non-genomic.

Classical Genomic Signaling Pathway

The primary mechanism of action for levonorgestrel is through the classical genomic pathway of steroid hormone action.

References

- 1. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Norgestrel's Interaction with Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (+)-Norgestrel, also known as levonorgestrel, to androgen receptors (AR). A synthetic progestin, this compound is a common component in hormonal contraceptives. Beyond its primary progestogenic activity, it exhibits a notable affinity for the androgen receptor, which is critical to understanding its complete pharmacological profile, including potential androgenic side effects. This document collates quantitative binding data, details common experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound to the androgen receptor has been quantified in various studies, typically through competitive binding assays. The data is often presented as a Relative Binding Affinity (RBA), comparing the potency of this compound to a standard androgen, such as dihydrotestosterone (DHT).

| Compound | Receptor Source | Radioligand | Relative Binding Affinity (RBA) | Reference Compound |

| This compound (Levonorgestrel) | Not Specified | Not Specified | 58% | Not Specified |

| This compound (Levonorgestrel) | Rat Prostatic Androgen Receptors | Not Specified | 11.8% - 22.0% | Dihydrotestosterone (DHT) |

Androgen Receptor Signaling Pathway

The binding of an androgen, or in this case an agonist like this compound, to the androgen receptor initiates a cascade of molecular events that ultimately leads to the regulation of gene expression. In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Canonical androgen receptor signaling pathway initiated by ligand binding.

Experimental Protocols: Competitive Androgen Receptor Binding Assay

The determination of this compound's binding affinity to the androgen receptor is typically achieved through in vitro competitive binding assays. While specific parameters may vary between studies, the general methodology follows a consistent workflow.

Objective: To determine the relative affinity of a test compound, such as this compound, for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for receptor binding.

Materials:

-

Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cell lines (e.g., MCF-7), or purified recombinant androgen receptors.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

-

Test Compound: this compound (levonorgestrel).

-

Reference Compound: A potent, unlabeled androgen, such as dihydrotestosterone (DHT).

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Scintillation counter.

Generalized Procedure:

-

Receptor Preparation: A cytosolic fraction containing the androgen receptor is prepared from the chosen tissue or cell source through homogenization and ultracentrifugation.

-

Competitive Binding Incubation:

-

A constant, low concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the androgen receptor.

-

A parallel set of incubations is performed with a known reference compound (e.g., DHT) to establish a standard competition curve.

-

Tubes containing only the radioligand and receptor (total binding) and tubes with a large excess of unlabeled reference compound (non-specific binding) are also included.

-

The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation, followed by centrifugation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis:

-

The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100

-

Caption: Generalized workflow for a competitive androgen receptor binding assay.

Conclusion

This compound demonstrates a significant binding affinity for the androgen receptor, a characteristic that contributes to its overall pharmacological profile. The quantitative data, derived from competitive binding assays, confirms this interaction. Understanding the methodologies used to determine this affinity, as well as the underlying androgen receptor signaling pathway, is crucial for researchers and drug development professionals in the fields of endocrinology, pharmacology, and medicinal chemistry. This knowledge aids in the interpretation of the clinical effects of this compound and informs the development of future hormonal therapies with tailored receptor selectivity.

Early-Stage Research on (+)-Norgestrel Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel, a synthetic progestin, is the racemic mixture of dextro-norgestrel and levo-norgestrel, with the latter being the biologically active component.[1] As a key component of oral contraceptives, its metabolism is of significant interest for understanding its efficacy, and potential drug interactions. This technical guide provides an in-depth overview of the early-stage research on the metabolites of this compound, focusing on their formation, quantification, and biological activity.

Metabolic Pathways of this compound

The metabolism of this compound, primarily involving its active enantiomer levonorgestrel, occurs mainly in the liver. The primary metabolic routes are A-ring reduction and hydroxylation, followed by conjugation to form sulfates and glucuronides, which are then excreted in urine and feces.[2] The cytochrome P450 enzyme CYP3A4 has been identified as a key catalyst in the oxidative metabolism of levonorgestrel.[2][3]

The main metabolic transformations include:

-

Reduction: The α,β-unsaturated ketone in the A-ring of levonorgestrel undergoes extensive reduction, leading to the formation of dihydro- and tetrahydro-metabolites. Significant levels of both conjugated and unconjugated 3α,5β-tetrahydrolevonorgestrel are found in plasma.[2]

-

Hydroxylation: Hydroxylation occurs at various positions, with 16β-hydroxylation being a notable pathway.[2] Other hydroxylated metabolites, such as 2α-hydroxy-levonorgestrel, have also been identified.

These phase I metabolites are then conjugated with glucuronic acid or sulfate to facilitate their elimination.[2]

Quantitative Data on this compound and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and receptor binding affinities of levonorgestrel and its metabolites. It is important to note that data for all metabolites are not available in a single comparative study, and values may vary depending on the experimental conditions.

Table 1: Pharmacokinetic Parameters of Levonorgestrel in Human Plasma

| Parameter | Value | Reference |

| Cmax (ng/mL) | 6.657 - 38.990 | [4] |

| AUC (pg*h/mL) | 62,511 - 222,142 | [4] |

| Elimination Half-life (t½) (hours) | ~24 | [4] |

| Bioavailability | 85% - 100% | [5] |

Table 2: Relative Binding Affinities (RBA) of Levonorgestrel and Metabolites to Steroid Receptors

| Compound | Progesterone Receptor (RBA %) | Androgen Receptor (RBA %) | Estrogen Receptor (RBA %) | Reference |

| Levonorgestrel | 323 | 58 | < 0.02 | |

| 3-keto-norgestimate | ~500 (relative to Progesterone) | 0.3 - 2.5 (relative to DHT) | Not Reported | [6] |

| 17-deacetylnorgestimate | Similar to Progesterone | 0.3 - 2.5 (relative to DHT) | Not Reported | [6] |

Note: RBA values are often presented relative to a reference compound (e.g., progesterone for the progesterone receptor, dihydrotestosterone (DHT) for the androgen receptor). The data presented here is compiled from different studies and may have used different reference standards.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound in vitro.

1. Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

LC-MS/MS system

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.[7][8]

Competitive Radioligand Binding Assay for Progesterone and Androgen Receptors

This protocol outlines the steps for determining the binding affinity of this compound metabolites to steroid receptors.

1. Materials:

-

Cell or tissue homogenates expressing the receptor of interest (e.g., progesterone or androgen receptor).

-

Radiolabeled ligand (e.g., [³H]-promegestone for progesterone receptor, [³H]-dihydrotestosterone for androgen receptor).

-

Unlabeled competitor ligands (known receptor binders for generating a standard curve).

-

Test compounds (this compound metabolites).

-

Assay buffer.

-

Scintillation counter.

2. Procedure:

-

Prepare a series of dilutions of the unlabeled competitor ligands and the test compounds.

-

In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of either the unlabeled competitor or the test compound.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separate the bound from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter, where the receptor-bound radioligand is trapped on the filter.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor or test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[9][10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Levonorgestrel

The metabolism of levonorgestrel primarily involves reduction of the A-ring and hydroxylation, followed by conjugation.

Caption: Metabolic pathway of levonorgestrel.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro metabolism study.

Caption: Workflow for in vitro metabolism study.

Signaling Pathway of Levonorgestrel's Contraceptive Action

Levonorgestrel primarily exerts its contraceptive effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis, which in turn prevents ovulation.

Caption: Levonorgestrel's suppression of the HPG axis.

References

- 1. uwyo.edu [uwyo.edu]

- 2. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. FRI419 Progesterone Regulation Of The GnRH Pulse Generator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide to the Chemical Properties and Stability of (+)-Norgestrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of (+)-Norgestrel. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Introduction to this compound

Norgestrel is a synthetic progestin used in oral contraceptives, often in combination with an estrogen.[1][2] It is a racemic mixture of two stereoisomers: dextronorgestrel (this compound) and levonorgestrel ((-)-norgestrel).[1][2] The biological activity of norgestrel resides in the levo enantiomer, levonorgestrel, while the dextro isomer, this compound, is considered inactive.[1][2] Therefore, norgestrel is half as potent by weight as levonorgestrel.[1] This document will focus on the chemical properties and stability of the racemic mixture, as most of the available data pertains to this form.

Chemical Properties of Norgestrel

The fundamental chemical and physical properties of norgestrel are summarized in the table below. This data is crucial for its formulation, handling, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈O₂ | [2][3][4][5][6] |

| Molecular Weight | 312.5 g/mol | [2][3][4][5] |

| Appearance | White crystals or crystalline powder | [3][4][7] |

| Melting Point | 205-212 °C | [2][8] |

| Solubility | ||

| Water | 1.73 mg/L | [2] |

| Ethanol | ~0.25 mg/mL; sparingly soluble | [3][4][7] |

| DMSO | ~5 mg/mL | [3][4] |

| Dimethylformamide (DMF) | ~10 mg/mL | [3][4] |

| Chloroform | Soluble | [7] |

| Diethyl ether | Slightly soluble | [7] |

| pKa (Strongest Acidic) | 17.91 | [9] |

| UV Maximum (in Ethanol) | 240-241 nm | [2][4][10] |

| Storage Temperature | -20°C for long-term storage | [3][4] |

Stability Profile of Norgestrel

The stability of a pharmaceutical compound is critical to its safety and efficacy. Norgestrel has been subjected to various stability studies, including forced degradation under stress conditions. The following table summarizes the degradation behavior of the closely related and active isomer, levonorgestrel, which provides a strong indication of the stability of norgestrel.

| Stress Condition | Exposure Time | Temperature | Degradation (%) | Source(s) |

| Acidic (1N HCl) | 7 hours | 100°C | 31.52% | [11] |

| Alkaline (0.5N NaOH) | 7 hours | 100°C | 68.31% | [11] |

| Oxidative (10% H₂O₂) | 7 hours | 100°C | 43.14% | [11] |

| Thermal | - | - | Minor degradation | [11] |

| UV Light | - | - | Minor degradation | [11] |

| Sunlight | - | - | Minor degradation | [11] |

As a solid, norgestrel is stable for at least two to four years when stored at -20°C.[3][4] Aqueous solutions are not recommended for storage for more than one day.[3][4]

Experimental Protocols

Detailed methodologies for the analysis and stability testing of norgestrel are essential for quality control and research.

Chromatographic Purity

This method is adapted from the USP monograph for Norgestrel.[8]

-

Reagent Preparation:

-

Phosphomolybdic acid reagent: Add 10 g of phosphomolybdic acid to 100 mL of alcohol and stir for at least 30 minutes. Filter before use.

-

-

Sample Preparation:

-

Test preparation: Prepare a solution of Norgestrel in chloroform to a concentration of 10.0 mg/mL.

-

Standard solutions: Prepare a solution of USP Norgestrel Reference Standard in chloroform to a concentration of 10 mg/mL. Prepare a series of dilutions of this standard solution in chloroform to obtain concentrations of 0.20, 0.10, 0.05, 0.02, and 0.01 mg/mL.

-

-

Chromatography:

-

Use a 20- × 20-cm thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel mixture, activated by heating at 100°C for 15 minutes.

-

Apply 10-µL volumes of the test preparation and each of the standard dilutions at equidistant points along a line 2.5 cm from one edge of the plate.

-

Place the plate in a developing chamber containing a mixture of 96 volumes of chloroform and 4 volumes of alcohol.

-

Allow the chromatogram to develop until the solvent front has moved 15 cm above the line of application.

-

-

Detection and Analysis:

-

Remove the plate and allow the solvent to evaporate.

-

Spray uniformly with the Phosphomolybdic acid reagent and heat at 105°C for 10 to 15 minutes.

-

Compare the intensity of any secondary spots in the lane of the test preparation with the spots of the standard dilutions to estimate the concentration of impurities.

-

Forced Degradation Studies

This protocol is based on studies performed on levonorgestrel to determine its stability-indicating properties.[11][12]

-

Acidic Degradation: A known concentration of the drug is treated with 1N HCl and heated at 100°C for 7 hours.

-

Alkaline Degradation: A known concentration of the drug is treated with 0.5N NaOH and heated at 100°C for 7 hours.

-

Oxidative Degradation: A known concentration of the drug is treated with 10% H₂O₂ and heated at 100°C for 7 hours.

-

Thermal Degradation: The solid drug is exposed to a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).

-

Photolytic Degradation: The drug solution is exposed to UV light or sunlight for a specified period.

-

Analysis: After the specified exposure time, the samples are neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method to quantify the remaining drug and detect any degradation products.

UFLC-MS/MS Assay for Quantification in Human Plasma

This is a highly sensitive and selective method for the determination of norgestrel in biological matrices.[13][14]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To an aliquot of human plasma, add an internal standard (e.g., levonorgestrel-d6).

-

Extract the norgestrel and internal standard from the plasma using an appropriate organic solvent.

-

Centrifuge to separate the layers.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Zorbax XDB-Phenyl column.

-

Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent and aqueous buffer.

-

Flow Rate: As optimized for the specific column and system.

-

Run Time: Approximately 2.0 minutes per sample.

-

-

Mass Spectrometric Detection:

-

Mode: Tandem mass spectrometry (MS/MS) operating in positive ion mode.

-

Transitions: Monitor the protonated precursor to product ion transitions. For norgestrel, this is m/z 313.30 → 245.40.

-

-

Validation: The method should be fully validated according to regulatory guidelines for linearity, precision, accuracy, and stability under various conditions (e.g., bench-top, freeze-thaw).[13]

Visualizations

The following diagrams illustrate key concepts related to norgestrel.

Caption: Relationship between Norgestrel and its enantiomers.

References

- 1. Norgestrel - Wikipedia [en.wikipedia.org]

- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. GSRS [precision.fda.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Norgestrel [drugfuture.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ir.uz.ac.zw [ir.uz.ac.zw]

- 11. ijpda.org [ijpda.org]

- 12. asianpubs.org [asianpubs.org]

- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 14. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (+)-Norgestrel in Human Plasma by UFLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, rapid, and robust method for the quantitative analysis of (+)-Norgestrel in human plasma using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and a stable isotope-labeled internal standard (Levonorgestrel-D6) to ensure high accuracy and precision. This method is well-suited for pharmacokinetic studies and other clinical research applications requiring reliable measurement of this compound concentrations in a biological matrix. The method demonstrates excellent linearity over a clinically relevant concentration range with a short run time, making it efficient for high-throughput analysis.

Introduction

This compound is a synthetic progestin and the biologically active enantiomer of norgestrel. It is widely used in oral contraceptives, both alone and in combination with estrogens. Accurate quantification of this compound in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. UFLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like HPLC-UV or immunoassays, which can be limited by interferences and lower sensitivity.[1] This method provides a reliable tool for researchers, scientists, and drug development professionals.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Protocols

Materials and Reagents

-

This compound analytical standard

-

Levonorgestrel-D6 (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (tBME)[1]

-

Ammonium acetate[1]

-

Ultrapure water

-

Human plasma with K2EDTA or K3EDTA as anticoagulant[1]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Levonorgestrel-D6 in methanol.

-

Working Standards: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration curve standards.

-

Internal Standard Working Solution (500 ng/mL): Dilute the Levonorgestrel-D6 stock solution with the reconstitution solution.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution (Levonorgestrel-D6) to each tube (except for blank samples) and vortex briefly.[1]

-

Add 2.5 mL of methyl tert-butyl ether (tBME), vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the mobile phase.[1]

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

UFLC-MS/MS Instrumental Conditions

UFLC System:

| Parameter | Condition |

| Column | Zorbax XDB-Phenyl (3.5 µm, 75 x 4.6 mm)[1] |

| Mobile Phase | Methanol:Acetonitrile:2 mM Ammonium Acetate (40:40:20, v/v/v)[1] |

| Flow Rate | 1.0 mL/min (with 70% splitting)[1] |

| Injection Volume | 15 µL[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 5°C[1] |

| Run Time | 2.0 minutes[1] |

MS/MS System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| Precursor → Product Ion (m/z) | This compound: 313.30 → 245.40Levonorgestrel-D6 (IS): 319.00 → 251.30[1] |

| IonSpray Voltage | 5000 V[1] |

| Source Temperature | 400°C[1] |

| Collision Gas (CAD) | 6 (arbitrary units)[1] |

| Curtain Gas (CUR) | 30 (arbitrary units)[1] |

| Nebulizer Gas (GS1) | 50 (arbitrary units)[1] |

| Heater Gas (GS2) | 50 (arbitrary units)[1] |

Method Validation Data

The method was fully validated according to regulatory guidelines.[2] The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 304.356 – 50,807.337 pg/mL[1][2][3] |

| Correlation Coefficient (r) | > 0.996[1] |

| Weighting Factor | 1/x²[1] |

| Lower Limit of Quantitation (LLOQ) | 304.356 pg/mL[1] |

| LLOQ Precision (%CV) | 6.21%[1] |

| LLOQ Accuracy (%) | 97.93%[1] |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC | 304.356 | < 11.0 | < 9.0 | < 11.0 | < 9.0 |

| LQC | (Lower QC) | < 11.0 | < 9.0 | < 11.0 | < 9.0 |

| MQC | (Middle QC) | < 11.0 | < 9.0 | < 11.0 | < 9.0 |

| HQC | (Higher QC) | < 11.0 | < 9.0 | < 11.0 | < 9.0 |

| Acceptance criteria: Precision (%CV) within ±15% (±20% for LLOQ) and Accuracy within 85-115% (80-120% for LLOQ).[1] |

Conclusion

The UFLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for pharmacokinetic studies and other applications in drug development and clinical research. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.

References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

Application Notes and Protocols for the Analytical Separation of Norgestrel Stereoisomers